1,4-二碘四氟苯

描述

1,4-Diiodotetrafluorobenzene is a halogenated aromatic compound with the molecular formula C6F4I2. It is characterized by the presence of four fluorine atoms and two iodine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the field of crystal engineering and halogen bonding.

科学研究应用

1,4-Diiodotetrafluorobenzene has several scientific research applications:

Crystal Engineering: This compound is used in the design and synthesis of cocrystals, where it acts as a halogen bond donor.

Supramolecular Chemistry: The ability of 1,2,4,5-tetrafluoro-3,6-diiodobenzene to form halogen bonds makes it valuable in the study of non-covalent interactions and the construction of supramolecular structures.

作用机制

Target of Action

1,4-Diiodotetrafluorobenzene is primarily used as a halogen bonding donor . It forms complexes with various halogen-bonding acceptors, such as polycyclic aromatic hydrocarbons . The compound’s primary role is to act as a functional synthon, linking molecules through halogen bonding .

Mode of Action

The compound interacts with its targets through halogen bonding . It acts as a cement, linking molecules like carbazole and alkoxystilbazole through halogen bonding. The compound also serves as a heavy atom perturber, enhancing the phosphorescence of the emitter molecule by spin–orbital coupling .

Biochemical Pathways

The compound’s action affects the phosphorescent properties of the target molecules . It enhances the phosphorescence of the emitter molecule by spin–orbital coupling . This effect is significant in the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .

Result of Action

The primary result of the compound’s action is the formation of phosphorescent cocrystals . These cocrystals exhibit strong phosphorescence at room temperature . The compound’s action also leads to the formation of trimeric complexes and new halogen-bonded mesogens .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the formation of cocrystals can be easily achieved in water by dropping water into an ethanol solution of 1,4-Diiodotetrafluorobenzene and carbazole . The local molecular environment created by the compound in cocrystals is also crucial in modulating the phosphorescent behaviors .

准备方法

1,4-Diiodotetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of tetrafluorobenzene. The reaction typically requires the use of iodine and a suitable catalyst under controlled conditions. The process involves the substitution of hydrogen atoms on the benzene ring with iodine atoms, resulting in the formation of 1,2,4,5-tetrafluoro-3,6-diiodobenzene .

Industrial production methods for this compound may involve large-scale halogenation reactions using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

化学反应分析

1,4-Diiodotetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in halogen exchange reactions, where the iodine atoms can be replaced by other halogens or functional groups.

Halogen Bonding: 1,4-Diiodotetrafluorobenzene is known for its ability to form halogen bonds with other molecules.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield various halogenated derivatives of the compound.

相似化合物的比较

1,4-Diiodotetrafluorobenzene can be compared with other halogenated aromatic compounds, such as:

1,4-Diiodotetrafluorobenzene: This compound is similar in structure but lacks the additional fluorine atoms at the 2 and 5 positions.

1,2-Diiodotetrafluorobenzene: Another related compound with iodine atoms at different positions on the benzene ring.

The uniqueness of 1,2,4,5-tetrafluoro-3,6-diiodobenzene lies in its specific arrangement of fluorine and iodine atoms, which enhances its ability to participate in halogen bonding and form stable cocrystals.

属性

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRAZODEODOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192444 | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-57-4 | |

| Record name | 1,4-Diiodotetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrafluoro-3,6-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of interaction of 1,4-DITFB with other molecules?

A1: 1,4-DITFB primarily interacts with other molecules through halogen bonding (XB). [, , , , , , , , , , , , , , , , , , , , , ] Halogen bonding is a noncovalent interaction that occurs between an electrophilic region associated with a halogen atom (the halogen bond donor) and a nucleophilic region in another molecule (the halogen bond acceptor). [, , , , , , , , , , , , , , , , , , , , , ]

Q2: What types of molecules can act as halogen bond acceptors with 1,4-DITFB?

A2: A wide variety of molecules can act as halogen bond acceptors with 1,4-DITFB, including:* Nitrogen-containing heterocycles: Pyridine, pyrazine, phenanthroline, bipyrimidine, thiadiazole derivatives. [, , , , , , , , ]* Oxygen-containing compounds: Sulfoxides, pyridine N-oxides. [, , , ]* Sulfur-containing compounds: Thiourea derivatives, dibenzothiophene, thiopyridine. [, , ]* Halide ions: Chloride, bromide, iodide. [, ]* π-systems: Aromatic hydrocarbons like pyrene, naphthalene, phenanthrene, biphenyl, fluorene. [, , , ]

Q3: What types of supramolecular structures can be formed through halogen bonding with 1,4-DITFB?

A3: Halogen bonding with 1,4-DITFB can lead to the formation of various supramolecular architectures:* One-dimensional chains: Often observed with monodentate halogen bond acceptors. [, , , , , , , , , , ] * Two-dimensional layers: Can be formed through combinations of halogen bonding and other interactions like π-stacking. [, , , ]* Three-dimensional networks: Possible with ditopic acceptors or through a combination of halogen bonding and other noncovalent interactions. [, , , , , ] * Discrete supramolecular assemblies: Such as trimeric adducts, are observed with certain ligands like terpyridine. []

Q4: What is the significance of halogen bond directionality in 1,4-DITFB cocrystals?

A4: The linear geometry of 1,4-DITFB and the directionality of the halogen bond contribute to the formation of well-defined supramolecular structures. [, , , , , , , , , , , , , , ] This directionality can be exploited for crystal engineering purposes.

Q5: How does the halogen bond strength in 1,4-DITFB cocrystals compare to other noncovalent interactions?

A5: Halogen bonds are generally weaker than typical hydrogen bonds, but they can be comparable in strength to some other noncovalent interactions, such as π-stacking. [, , , , , , , , , , , , , , ] The strength of the halogen bond can be influenced by factors like the nature of the halogen bond acceptor, the presence of other intermolecular interactions, and the electronic environment of the interacting molecules. [, , , , , , , , , , , , , , ]

Q6: What is the molecular formula and weight of 1,4-DITFB?

A6: The molecular formula of 1,4-DITFB is C6F4I2, and its molecular weight is 409.88 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize 1,4-DITFB and its cocrystals?

A7: Common spectroscopic techniques used to characterize 1,4-DITFB and its cocrystals include:* Single-crystal X-ray diffraction: This technique provides detailed information about the molecular structure, intermolecular interactions, and crystal packing. [, , , , , , , , , , , , , , , , , , , , , , ] * Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic methods can provide evidence of halogen bond formation by revealing shifts in characteristic vibrational bands of the interacting molecules. [, , , , , , , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: Solid-state NMR, particularly 13C, 19F, and 17O NMR, can be used to study halogen bonding and other interactions in the solid state. [, , ] Solution-state NMR can also be employed to investigate halogen bond formation in solution. [, ]

Q8: What spectral changes are observed upon halogen bond formation between 1,4-DITFB and other molecules?

A8: Spectroscopic changes upon halogen bond formation include:* IR and Raman spectroscopy: Small shifts of the 1,4-DITFB vibrational bands to lower frequencies. [, , , , , ]* NMR spectroscopy: Subtle changes in carbon-13 chemical shifts, with an increase in the shift of the carbon directly bonded to iodine. []

Q9: How does the stability of 1,4-DITFB cocrystals compare to the pure components?

A9: The stability of cocrystals, including those with 1,4-DITFB, can vary depending on the strength and nature of the intermolecular interactions present. In some cases, cocrystallization can enhance the stability of the individual components. [, , , , , ]

Q10: Are there any known applications of 1,4-DITFB cocrystals in material science?

A10: The ability of 1,4-DITFB to form well-defined supramolecular architectures through halogen bonding makes it a promising building block for crystal engineering and the development of functional materials. Potential applications include:* Luminescent materials: 1,4-DITFB can act as a heavy atom perturber, enhancing the phosphorescence of certain molecules through spin-orbit coupling. [, , , , ] This has potential applications in organic light-emitting diodes (OLEDs) and other photonics technologies. [, , , , ]* Sensors: The sensitivity of halogen bonding to external stimuli makes cocrystals containing 1,4-DITFB potentially useful in sensing applications.* Drug delivery: Cocrystallization with 1,4-DITFB can alter the physicochemical properties of active pharmaceutical ingredients (APIs), potentially improving their solubility, bioavailability, or stability. []

Q11: What are some of the challenges in utilizing 1,4-DITFB for material applications?

A11: Challenges include:* Stability under various conditions (temperature, humidity, etc.). * Scalability and cost-effectiveness of cocrystal synthesis.* Control over polymorphism and cocrystal stoichiometry.

Q12: How is computational chemistry used to study halogen bonding in 1,4-DITFB systems?

A12: Computational methods are valuable tools for:* Geometry optimization and energy calculations: Density functional theory (DFT) calculations can be used to determine the optimal geometries of 1,4-DITFB cocrystals and to estimate the strength of halogen bonds and other noncovalent interactions. [, , , , , , , , , , , , , , , ]* Electron density analysis: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution in halogen bonds, providing insights into their nature and strength. [, , , ] * Predicting crystal structures: Crystal structure prediction (CSP) methods can be used to explore possible crystal packing arrangements of 1,4-DITFB with different molecules.

Q13: How does the structure of the halogen bond acceptor influence the strength of the halogen bond with 1,4-DITFB?

A13: Key factors include:* Electron donating ability: Stronger halogen bond acceptors (e.g., those with more electron-donating groups) generally form stronger halogen bonds with 1,4-DITFB. [, , , , , , , , , , , , , , ] * Steric hindrance: Bulky substituents on the halogen bond acceptor can weaken the interaction by hindering close approach of the donor and acceptor. [, ]

Q14: Are there any studies exploring the use of other halogenated benzenes for similar applications?

A14: Yes, research has explored the use of other halogenated benzenes, such as 1,3-diiodotetrafluorobenzene, 1,3,5-triiodotrifluorobenzene, and 1,2-diiodotetrafluorobenzene, for similar applications. [, , , , ] The choice of halogen bond donor can influence the strength and directionality of the interaction, impacting the properties and applications of the resulting cocrystals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

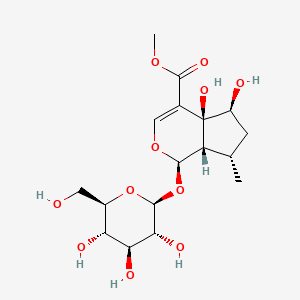

![sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1199530.png)

![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)